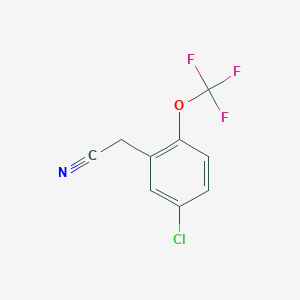

5-Chloro-2-(trifluoromethoxy)phenylacetonitrile

説明

BenchChem offers high-quality 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-[5-chloro-2-(trifluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3NO/c10-7-1-2-8(15-9(11,12)13)6(5-7)3-4-14/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKYCZDAPXYENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC#N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile

Advanced Fluorinated Intermediates for Medicinal & Agrochemical Synthesis[1]

Executive Summary

5-Chloro-2-(trifluoromethoxy)phenylacetonitrile (CAS 1092461-20-5) is a high-value, disubstituted aromatic building block characterized by the simultaneous presence of a lipophilic trifluoromethoxy (-OCF

This guide provides a comprehensive technical overview, including validated synthetic protocols, physicochemical properties, and strategic applications in lead optimization.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The compound features a phenylacetonitrile core with an ortho-trifluoromethoxy group and a meta-chloro substituent (relative to the nitrile).[1] This specific geometry creates a "push-pull" electronic environment and a distinct steric profile that blocks metabolic oxidation at the typically vulnerable ortho and para positions.

Table 1: Core Technical Specifications

| Property | Specification |

| CAS Number | 1092461-20-5 |

| IUPAC Name | 2-[5-Chloro-2-(trifluoromethoxy)phenyl]acetonitrile |

| Molecular Formula | C |

| Molecular Weight | 235.59 g/mol |

| Physical State | Low-melting solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |

| Key Functional Groups | Nitrile (-CN), Aryl Chloride (-Cl), Trifluoromethoxy (-OCF |

| Predicted LogP | ~3.2 (High lipophilicity due to -OCF |

Synthesis & Manufacturing Methodologies

The synthesis of CAS 1092461-20-5 typically proceeds via nucleophilic substitution of the corresponding benzyl halide.[1] While classical methods employ ethanol/water reflux, modern process chemistry favors Phase Transfer Catalysis (PTC) to minimize hydrolysis byproducts and enhance yield.

Core Precursor[1]

-

Starting Material: 5-Chloro-2-(trifluoromethoxy)benzyl bromide (CAS 261763-24-0) or Chloride.[1]

-

Source: Generated via radical halogenation (NBS/BPO) of 5-chloro-2-(trifluoromethoxy)toluene.[1]

Protocol A: Phase Transfer Catalyzed Cyanation (Recommended)

-

Rationale: Uses a biphasic system (Toluene/Water) to separate the nucleophile (CN⁻) from the organic substrate until the catalyst brings them together. This suppresses side reactions like hydrolysis to phenylacetic acid.

Step-by-Step Methodology:

-

Preparation: In a 3-neck round bottom flask equipped with mechanical stirring, dissolve 5-Chloro-2-(trifluoromethoxy)benzyl bromide (1.0 eq) in Toluene (5 vol).

-

Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (0.05 eq) as the phase transfer catalyst.

-

Nucleophile Charge: Prepare a solution of Sodium Cyanide (NaCN) (1.2 eq) in Water (2 vol). Caution: NaCN is acutely toxic.

-

Reaction: Add the aqueous cyanide solution to the toluene mixture. Heat to 60°C with vigorous stirring (critical for emulsion formation).

-

Monitoring: Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.[4] The benzyl bromide spot should disappear within 2–4 hours.

-

Workup: Cool to room temperature. Separate layers. Wash the organic layer with water (2x) and brine (1x).

-

Purification: Dry over anhydrous Na

SO

Visualization: Synthetic Workflow

The following diagram illustrates the conversion logic and downstream derivatization potential.

Figure 1: Synthetic pathway from toluene precursor to CAS 1092461-20-5 and downstream derivatives.

Applications in Drug Discovery & Development

This compound is not merely an intermediate; it is a strategic tool for Lead Optimization .

The "Fluorine Effect" (Bioisosterism)

The trifluoromethoxy (-OCF

-

Metabolic Stability: The C-F bond is stronger than C-H, and the fluorination prevents metabolic O-dealkylation (a common clearance pathway for methoxy groups).

-

Lipophilicity: The -OCF

group significantly increases LogP ( -

Conformation: The ortho-OCF

group forces the phenyl ring to twist out of coplanarity with adjacent systems, potentially locking the molecule into a bioactive conformation.

Scaffold Hopping & Derivatization

Researchers utilize the nitrile handle to access three distinct chemical spaces:

-

Kinase Inhibitors: The nitrile is cyclized to form amino-pyrazoles or pyrimidines (common ATP-binding motifs).

-

GPCR Ligands: Reduced to the phenethylamine, this core mimics neurotransmitters (dopamine/serotonin) but with enhanced metabolic half-life.

-

Agrochemicals: Hydrolysis to the acid yields auxin-mimic herbicides or precursors for pyrethroid insecticides.

Visualization: Pharmacophore Logic

Figure 2: Pharmacophore analysis showing the strategic function of each substituent.[1]

Handling, Safety & Storage

Signal Word: DANGER Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Cyanide Hazard: While the organic nitrile is less acutely toxic than free cyanide, it can liberate HCN under strong acidic conditions or metabolic processing.

-

Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen). The compound is stable but should be kept away from strong oxidizers and acids.

-

Disposal: All waste streams containing this compound or residual cyanide must be treated with bleach (sodium hypochlorite) to quench cyanides before disposal into hazardous waste streams.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2777321, 2-(Trifluoromethoxy)phenylacetonitrile. Retrieved from [Link]

-

Durantini, E. N., et al. (1993). Kinetics of the Reaction between Phenylacetonitrile and 2-Chloro-5-nitro-1-(trifluoromethyl)benzene under Phase-Transfer Catalysis. Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents.Method for preparing 2,4,5-trifluoro-phenylacetonitrile (CN101659630B).

Sources

- 1. PlantFAdb: 20:4-delta-5c,8c,11c,14c; Arachidonic acid; 5,8,11,14-Eicosatetraenoic acid, (5Z,8Z,11Z,14Z)-; 5,8,11,14-Eicosatetraenoic acid, (all-Z)-; Arachidonic acid [fatplants.net]

- 2. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide on 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile: Synthesis, Properties, and Applications in Medicinal Chemistry

Executive Summary

The pursuit of novel chemical space in drug discovery and agrochemical development heavily relies on highly functionalized, fluorinated building blocks. 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile (CAS: 1092461-20-5) represents a structurally privileged intermediate. By combining the profound lipophilicity and metabolic stability of a trifluoromethoxy (–OCF₃) group, the steric and electronic modulation of a chlorine atom, and the versatile reactivity of an acetonitrile moiety, this molecule serves as a critical node for synthesizing advanced active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating synthetic protocols, and downstream functionalization pathways.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical parameters of a building block is critical for predicting the pharmacokinetic behavior of the final API. The properties of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile are highly favorable for central nervous system (CNS) applications and oral bioavailability [1].

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Structural Significance |

| CAS Number | 1092461-20-5 | Unique chemical identifier for procurement and regulatory tracking. |

| Molecular Formula | C₉H₅ClF₃NO | Defines the exact atomic composition. |

| Molecular Weight | 235.59 g/mol | Low molecular weight provides ample "budget" for downstream elaboration without violating Lipinski’s Rule of 5. |

| Topological Polar Surface Area | ~33.0 Ų | The low TPSA ensures excellent passive membrane permeability and blood-brain barrier (BBB) penetration [3]. |

| Rotatable Bonds | 2 | Confers moderate structural flexibility, allowing the molecule to adopt optimal conformations within target binding pockets. |

| H-Bond Acceptors | 5 (N, O, F) | Facilitates critical dipole interactions with target protein active sites without increasing desolvation penalties. |

| H-Bond Donors | 0 | The absence of H-bond donors maximizes lipophilicity and transcellular transport. |

Structure-Property Relationship (SPR) Analysis

The unique utility of this molecule stems from the synergistic effects of its three primary functional groups. The –OCF₃ group, often termed a "super-halogen," adopts an orthogonal conformation relative to the phenyl ring. This minimizes steric clash while maximizing electron withdrawal via induction, protecting the aromatic ring from oxidative metabolism by Cytochrome P450 enzymes.

The following diagram maps the specific contributions of each functional group to the overall molecular profile.

Fig 1: Structure-Property Relationship (SPR) mapping of the functional groups.

Mechanistic Synthesis & Self-Validating Protocols

The synthesis of 5-chloro-2-(trifluoromethoxy)phenylacetonitrile typically proceeds via a two-step sequence starting from the commercially available 5-chloro-2-(trifluoromethoxy)benzyl alcohol (CAS: 874821-52-0) [2].

Retrosynthetic Workflow

Fig 2: Two-step synthesis of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile from benzyl alcohol.

Step-by-Step Experimental Methodologies

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The following procedures are designed with built-in causality and verification steps.

Protocol A: Synthesis of 5-Chloro-2-(trifluoromethoxy)benzyl bromide

-

Objective: Convert the hydroxyl group into a superior leaving group (bromide) to prime the molecule for nucleophilic substitution.

-

Causality: Phosphorus tribromide (PBr₃) is selected over hydrobromic acid (HBr) to avoid harsh acidic conditions that might induce ether cleavage or side reactions. Dichloromethane (DCM) is used as a non-polar, aprotic solvent to stabilize the intermediate phosphite ester.

-

Procedure:

-

Initialization: Charge a dry, argon-purged round-bottom flask with 5-chloro-2-(trifluoromethoxy)benzyl alcohol (1.0 eq) and anhydrous DCM (0.2 M).

-

Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath. Why? The reaction is highly exothermic; thermal control prevents the formation of dimeric ether byproducts.

-

Reagent Addition: Add PBr₃ (0.4 eq) dropwise over 15 minutes.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Validation: Analyze an aliquot via TLC (Hexanes:EtOAc 9:1). The disappearance of the highly polar alcohol spot confirms complete conversion.

-

Workup: Quench carefully with saturated aqueous NaHCO₃ at 0°C. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the benzyl bromide (CAS: 1092461-19-2) [2].

-

Protocol B: Cyanation to 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile

-

Objective: Install the versatile nitrile moiety via an Sₙ2 displacement.

-

Causality: N,N-Dimethylformamide (DMF) is chosen as the solvent. As a polar aprotic solvent, DMF aggressively solvates the sodium cation (Na⁺) while leaving the cyanide anion (CN⁻) "naked" and highly nucleophilic, drastically accelerating the Sₙ2 reaction.

-

Procedure:

-

Initialization: Dissolve the intermediate benzyl bromide (1.0 eq) in anhydrous DMF (0.25 M).

-

Reagent Addition: Add Sodium Cyanide (NaCN) (1.2 eq) in a single portion. Safety Note: Perform strictly in a well-ventilated fume hood with cyanide antidotes on hand.

-

Heating: Heat the mixture to 60°C for 4 hours. Why not reflux? Temperatures exceeding 80°C in the presence of strong nucleophiles can lead to unwanted elimination or the formation of complex oligomers.

-

Validation: Monitor via LC-MS. The target product will show an [M+H]⁺ peak corresponding to the mass of 235.59 g/mol .

-

Workup: Cool to room temperature, dilute with water (to crash out the highly lipophilic product), and extract with diethyl ether. Wash the organic layer extensively with brine to remove residual DMF, dry, and concentrate.

-

Downstream Applications in Medicinal Chemistry

The true value of the phenylacetonitrile core lies in its divergence. The nitrile group acts as a masked functional handle that can be transformed into a variety of pharmacophores, making it a staple in library generation for high-throughput screening.

Fig 3: Divergent downstream functionalization pathways of the phenylacetonitrile core.

-

Phenethylamine Derivatives: Reduction of the nitrile yields primary amines, which are classical scaffolds for targeting G-protein coupled receptors (GPCRs), particularly in the central nervous system.

-

Phenylacetic Acids: Hydrolysis provides access to carboxylic acids, frequently utilized as non-steroidal anti-inflammatory drug (NSAID) analogs or as precursors for amide coupling.

-

Tetrazoles: [3+2] cycloaddition with sodium azide generates tetrazoles, which serve as metabolically stable bioisosteres for carboxylic acids, enhancing the half-life of the resulting drug candidate.

Safety, Handling, and Environmental Considerations

Working with fluorinated aromatics and cyanides requires stringent safety protocols.

-

Cyanide Toxicity: The cyanation step utilizes NaCN. Acidic conditions must be strictly avoided during this step and subsequent workups to prevent the evolution of lethal Hydrogen Cyanide (HCN) gas. All aqueous waste containing cyanides must be treated with sodium hypochlorite (bleach) to oxidize residual cyanide to the vastly less toxic cyanate before disposal.

-

Environmental Impact: Trifluoromethoxy compounds are highly persistent in the environment due to the strength of the C-F bonds. Laboratory waste containing these fluorinated organics must be segregated and subjected to high-temperature incineration.

References

-

Fisher Scientific. "5-Chloro-2-(trifluoromethoxy)benzyl bromide, 97% (CAS 1092461-19-2)". Thermo Fisher Scientific. URL:[Link]

5-Chloro-2-(trifluoromethoxy)phenylacetonitrile molecular weight and formula

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile

Abstract This technical guide provides an in-depth analysis of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile (CAS 1092461-20-5), a specialized fluorinated intermediate critical for the development of lipophilic agrochemicals and pharmaceutical active ingredients (APIs). By leveraging the unique bioisosteric properties of the trifluoromethoxy (-OCF₃) group, this compound serves as a pivotal scaffold for modulating metabolic stability and membrane permeability in drug discovery.

Molecular Identity & Physicochemical Architecture

The structural integrity of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile relies on the strategic placement of a "super-halogen" trifluoromethoxy group ortho to the acetonitrile moiety. This configuration imparts significant lipophilicity while maintaining a distinct electronic profile compared to its trifluoromethyl (-CF₃) analogs.[1]

Core Specifications

| Parameter | Specification | Notes |

| CAS Registry Number | 1092461-20-5 | Unique identifier for regulatory tracking. |

| IUPAC Name | 2-[5-Chloro-2-(trifluoromethoxy)phenyl]acetonitrile | |

| Molecular Formula | C₉H₅ClF₃NO | High fluorine content (24.2% by mass). |

| Molecular Weight | 235.59 g/mol | Calculated via standard atomic weights (C: 12.011, H: 1.008, Cl: 35.45, F: 18.998, N: 14.007, O: 15.999).[2] |

| MDL Number | MFCD11519359 | Useful for substructure searching in chemical databases. |

| Predicted LogP | 3.2 – 3.6 | Highly lipophilic; indicates strong membrane permeability. |

Structural Composition Diagram

The "Super-Halogen" Effect: Why -OCF₃ Matters

In medicinal chemistry, the -OCF₃ group is not merely a spacer; it is a functional bioisostere for chlorine or a methyl group but with superior metabolic stability.[3]

-

Conformational Bias: Unlike the methoxy group (-OCH₃), which is often coplanar with the aryl ring, the -OCF₃ group adopts an orthogonal conformation relative to the benzene ring. This twist is driven by the hyperconjugative donation of oxygen lone pairs into the C-F antibonding orbitals, creating a unique 3D steric block that can prevent enzymatic degradation (e.g., by CYP450).

-

Lipophilicity Modulation: The Hansch π-value for -OCF₃ is +1.04, significantly higher than -CF₃ (+0.88) or -Cl (+0.71). This makes 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile an excellent candidate for increasing the blood-brain barrier (BBB) penetration of downstream CNS drugs.

Synthetic Methodology: Phase-Transfer Catalyzed Cyanation

The most robust route to 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile is the nucleophilic substitution of its benzyl chloride precursor. Standard SN2 conditions often fail due to the lipophilicity of the substrate; therefore, Phase Transfer Catalysis (PTC) is the requisite protocol for high yield.

Reaction Scheme

-

Precursor: 5-Chloro-2-(trifluoromethoxy)benzyl chloride

-

Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336

-

Solvent System: Toluene/Water (Biphasic)

Step-by-Step Protocol

-

Preparation: In a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 5-Chloro-2-(trifluoromethoxy)benzyl chloride (1.0 eq) in Toluene (5 volumes).

-

Catalyst Addition: Add Tetrabutylammonium bromide (0.05 eq). The solution should remain clear.

-

Cyanide Charge: Prepare a saturated aqueous solution of NaCN (1.5 eq) and add it slowly to the organic phase. Caution: Perform in a well-ventilated fume hood.

-

Reaction: Heat the biphasic mixture to 80°C with vigorous stirring (800+ RPM) to maximize interfacial surface area. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.

-

Quench & Workup:

-

Cool to room temperature.

-

CRITICAL: Treat the aqueous layer with 10% Sodium Hypochlorite (Bleach) to oxidize unreacted cyanide to cyanate before disposal.

-

Separate the organic layer, wash with water and brine, and dry over MgSO₄.

-

-

Purification: Concentrate in vacuo. If necessary, purify via vacuum distillation or recrystallization from Ethanol/Heptane.

Process Flow Diagram

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

| Method | Expected Signal | Mechanistic Interpretation |

| ¹H NMR (CDCl₃) | Singlet, ~3.75 ppm (2H) | The benzylic methylene protons (-CH ₂CN) are deshielded by the nitrile and aryl ring. |

| ¹⁹F NMR | Singlet, ~ -58.0 ppm | Characteristic shift for the -OCF₃ group (distinct from -CF₃ at -63 ppm). |

| IR Spectroscopy | ~2250 cm⁻¹ (Weak/Med) | Diagnostic C≡N stretching vibration. |

| Mass Spec (EI/ESI) | m/z 235 (M+) | Molecular ion peak confirming the presence of Cl isotopes (3:1 ratio for ³⁵Cl/³⁷Cl). |

Safety & Handling Directives

-

Cyanide Hazard: This synthesis involves NaCN. A cyanide antidote kit (e.g., hydroxocobalamin) must be present in the lab. Never acidify the waste stream before bleaching, as this releases lethal HCN gas.

-

Skin Absorption: The high lipophilicity of the product and precursor means they can penetrate skin rapidly. Double-gloving (Nitrile over Laminate) is recommended.

References

-

Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemMedChem. Retrieved from [Link]

-

Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. Retrieved from [Link]

Sources

5-Chloro-2-(trifluoromethoxy)phenylacetonitrile SMILES and InChI key

An in-depth technical guide on the structural chemistry, synthesis, and applications of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile .

Chemical Identity & Structural Parameters

5-Chloro-2-(trifluoromethoxy)phenylacetonitrile is a highly specialized, polyfunctional aromatic building block. It combines the reactivity of an alpha-acidic nitrile with the unique physicochemical properties of a fluorinated pseudohalogen, making it an invaluable intermediate in advanced organic synthesis.

| Property | Value |

| Chemical Name | 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile |

| CAS Registry Number | 1092461-20-5[1] |

| Molecular Formula | C9H5ClF3NO |

| Molecular Weight | 235.59 g/mol [1] |

| SMILES | N#CCc1cc(Cl)ccc1OC(F)(F)F |

| InChI | InChI=1S/C9H5ClF3NO/c10-6-1-2-8(15-9(11,12)13)7(3-6)4-5-14/h1-3H,4H2 |

Mechanistic Insights: The Tripartite Pharmacophore

The pharmacological and chemical utility of this compound is driven by its tripartite functionalization. As an Application Scientist, understanding the causality behind these structural features is critical for rational drug design:

-

The Trifluoromethoxy (-OCF3) Group: Often classified as a "super-halogen" or pseudohalogen bioisostere, the -OCF3 group imparts exceptional lipophilicity to the molecule, boasting a Hansch-Leo

value of +1.04[2]. Unlike the planar methoxy (-OCH3) group, the -OCF3 moiety strongly prefers an orthogonal conformation relative to the aromatic ring due to -

The Phenylacetonitrile Scaffold: Phenylacetonitriles are foundational building blocks in organic synthesis[3]. The

-carbon adjacent to the nitrile group is highly acidic due to the combined electron-withdrawing effects of the cyano group and the aromatic ring. This acidity enables facile deprotonation under mild basic conditions, allowing the scaffold to act as a versatile nucleophile for downstream alkylation, acylation, or Knoevenagel condensations[3]. -

The 5-Chloro Substituent: The inclusion of a chlorine atom at the 5-position further modulates the molecule's electrostatic potential, providing a vector for halogen bonding within target protein pockets[4]. It also serves as a robust directing group and a potential site for late-stage transition-metal-catalyzed cross-coupling reactions.

Synthetic Pathways & Experimental Protocols

The most efficient, scalable route to synthesize 5-chloro-2-(trifluoromethoxy)phenylacetonitrile relies on the nucleophilic substitution (cyanidation) of its direct precursor, 5-chloro-2-(trifluoromethoxy)benzyl bromide (CAS 1092461-19-2)[5].

Protocol: Biphasic Cyanidation via Phase Transfer Catalysis (PTC)

Rationale & Causality: Alkali cyanides (NaCN/KCN) are highly soluble in water but insoluble in organic solvents, whereas the benzyl bromide precursor is strictly lipophilic. Attempting this reaction in a monophasic polar aprotic solvent (like DMF) can lead to unwanted side reactions and complicated aqueous workups. By utilizing a biphasic Toluene/Water system with a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB), the cyanide anion is transported into the organic phase as a lipophilic ion pair. This maximizes the

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 5-chloro-2-(trifluoromethoxy)benzyl bromide in toluene.

-

Reagent Addition: In a separate vessel, prepare an aqueous solution containing 1.2 to 1.5 equivalents of sodium cyanide (NaCN) and 0.05 equivalents of TBAB. (Note: Extreme caution and proper PPE are required when handling cyanide salts).

-

Biphasic Reaction: Add the aqueous solution to the toluene mixture to create a 1:1 (v/v) biphasic system. Heat the mixture to a gentle reflux (approx. 90°C) with vigorous stirring for 4 to 6 hours.

-

Monitoring: Track the consumption of the starting material via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent system.

-

Workup: Once complete, cool the reaction to room temperature. Separate the organic layer and wash the aqueous layer twice with fresh toluene. Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine, to remove unreacted cyanide and sodium bromide byproducts.

-

Purification: Dry the organic phase over anhydrous sodium sulfate (

), filter, and concentrate under reduced pressure. The crude product can be purified via vacuum distillation or silica gel chromatography to yield pure 5-chloro-2-(trifluoromethoxy)phenylacetonitrile.

Biphasic Phase-Transfer Catalysis (PTC) workflow for synthesizing the target nitrile.

Applications in Drug Discovery & Agrochemicals

The core structure of 5-chloro-2-(trifluoromethoxy)phenylacetonitrile is highly prized in both medicinal chemistry and agrochemical development[6].

-

Pharmaceuticals: The nitrile group acts as a synthetic hub. It can be hydrolyzed to yield phenylacetic acid derivatives, which are classic pharmacophores for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and specific enzyme inhibitors[3]. Alternatively, reduction of the nitrile yields phenethylamine derivatives, which are ubiquitous in Central Nervous System (CNS) active agents[7].

-

Agrochemicals: The incorporation of the -OCF3 group is a proven strategy in the design of modern pesticides and fungicides. It drastically enhances environmental persistence and membrane permeability through insect cuticles or fungal cell walls, mimicking the success of commercial agrochemicals like indoxacarb and triflumuron[6].

Divergent functionalization pathways of the phenylacetonitrile scaffold in drug discovery.

Analytical Characterization

To ensure the structural integrity and purity of the synthesized compound, the following spectroscopic markers establish a self-validating analytical system:

-

Infrared (IR) Spectroscopy: A sharp, diagnostic absorption band at approximately 2250 cm

confirms the presence of the -

1H NMR (CDCl3): The highly deshielded

-protons of the -

19F NMR (CDCl3): The trifluoromethoxy group provides a definitive, uncoupled singlet typically resonating between -57.0 and -58.0 ppm.

-

13C NMR (CDCl3): The nitrile carbon is expected near 117 ppm, while the

carbon will appear as a characteristic quartet around 120 ppm due to carbon-fluorine spin-spin coupling (

References

-

Calpaclab. "5-Chloro-2-(trifluoromethoxy)benzyl bromide, 98% Purity." California Pacific Labs. Available at:[Link]

-

Grokipedia. "Trifluoromethoxy group." Grokipedia. Available at: [Link]

-

MDPI. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." MDPI. Available at: [Link]

-

Beilstein Journals. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry. Available at:[Link]

-

Fiveable. "Phenylacetonitrile Definition - Organic Chemistry Key Term." Fiveable. Available at: [Link]

Sources

- 1. CAS 1092461-20-5 | 4637-7-17 | MDL MFCD11519359 | 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile | SynQuest Laboratories [synquestlabs.com]

- 2. grokipedia.com [grokipedia.com]

- 3. fiveable.me [fiveable.me]

- 4. mdpi.com [mdpi.com]

- 5. calpaclab.com [calpaclab.com]

- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 7. CAS 140-29-4: Phenylacetonitrile | CymitQuimica [cymitquimica.com]

Technical Guide: Solubility Profile of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile

This guide is structured as a high-level technical whitepaper designed for process chemists and pharmaceutical researchers. It prioritizes actionable data, mechanistic reasoning, and validated protocols over generic descriptions.

CAS No: 1092461-20-5 | Molecular Formula: C₉H₅ClF₃NO | MW: 235.59 g/mol

Executive Summary & Chemical Context

5-Chloro-2-(trifluoromethoxy)phenylacetonitrile is a specialized fluorinated aromatic intermediate.[1] It serves as a critical scaffold in the synthesis of neuroprotective agents (e.g., Riluzole analogs) and advanced agrochemicals.

The solubility behavior of this compound is dominated by the competition between its polar nitrile handle (-CN) and its highly lipophilic core, defined by the 5-Chloro and 2-Trifluoromethoxy (-OCF₃) substituents. Understanding this duality is essential for optimizing reaction yields, designing extraction protocols, and selecting crystallization solvent systems.

Mechanistic Solubility Drivers

-

The -OCF₃ Effect: The trifluoromethoxy group is a "super-lipophile." It has a Hansch

value of approximately +1.04, significantly higher than a methoxy group (-0.02). This drastically reduces water solubility and enhances affinity for chlorinated and non-polar solvents. -

The Nitrile Dipole: The -CN group provides a dipole moment (~3.9 D), facilitating solubility in polar aprotic solvents (DMSO, DMF) via dipole-dipole interactions, but it is insufficient to overcome the hydrophobicity of the aryl core in aqueous media.

Solubility Landscape: Solvent Compatibility Matrix

The following classifications are derived from the compound's calculated LogP (estimated ~3.2–3.8) and structural similarity to validated fluorinated aryl acetonitriles.

Table 1: Solubility Classification by Solvent Class

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale | Process Application |

| Polar Aprotic | Acetonitrile (MeCN), DMF, DMSO, NMP | High (>100 mg/mL) | Strong dipole-dipole alignment with the nitrile group; disrupts crystal lattice energy effectively. | Reaction Medium: Ideal for nucleophilic substitution (cyanation) reactions.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform, DCE | High (>100 mg/mL) | "Like dissolves like" interaction with the chloro- and fluoro- substituents. | Extraction: Primary choice for partitioning from aqueous reaction quenches. |

| Esters & Ethers | Ethyl Acetate (EtOAc), THF, MTBE, 2-MeTHF | Good (50–100 mg/mL) | Moderate polarity matches the molecule's overall character; ether oxygens accept weak H-bonds. | Workup/Wash: Standard solvents for organic phase isolation. |

| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Temperature Dependent | Soluble at reflux; moderate-to-low at RT. The lipophilic core resists the H-bond network of cold alcohols. | Crystallization: Excellent candidates for cooling crystallization (dissolve hot, crash cool). |

| Hydrocarbons | Hexane, Heptane, Cyclohexane, Toluene | Low to Moderate | Toluene (moderate) interacts via | Anti-Solvent: Used to force precipitation when added to EtOAc or DCM solutions. |

| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Hydrophobic effect of -OCF₃ and -Cl dominates. | Phase Separation: Ensures clean separation during aqueous washes. |

Experimental Protocol: Gravimetric Solubility Determination

Standard Operating Procedure (SOP-SOL-05)

Objective: To generate precise quantitative solubility data (mg/mL) for 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile in a target solvent at a specific temperature (e.g., 25°C).

Reagents & Equipment[2][3]

-

Analyte: >98% purity 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile.

-

Solvent: HPLC grade (dried if assessing moisture sensitivity).

-

Equipment: Temperature-controlled shaker/water bath, 0.45 µm PTFE syringe filters, analytical balance (±0.01 mg), HPLC vials.

Workflow Diagram (DOT)

Figure 1: Step-by-step gravimetric workflow for determining saturation solubility.

Protocol Steps

-

Preparation: Place approx. 100 mg of the solid compound into a 4 mL glass vial.

-

Saturation: Add 1.0 mL of the target solvent. If the solid dissolves completely, add more solid until a suspension persists (indicating saturation).

-

Equilibration: Cap the vial and place it in a temperature-controlled shaker at 25°C for 24 hours. Note: For kinetic solubility, 2-4 hours is often sufficient, but thermodynamic equilibrium requires 24h.

-

Filtration: Draw the supernatant into a syringe and push through a pre-warmed 0.45 µm PTFE filter into a clean vessel. Pre-warming prevents precipitation in the filter.

-

Quantification:

-

Pipette exactly 0.5 mL of the filtrate into a pre-weighed vial (

). -

Evaporate the solvent (using a nitrogen stream or vacuum oven at 40°C) until constant weight is achieved (

). -

Calculation: Solubility (

)

-

Process Application: Purification Strategy

The solubility profile suggests a specific strategy for purifying this intermediate from crude reaction mixtures (typically containing inorganic salts and unreacted benzyl chloride).

Extraction Logic

-

Primary Solvent: Dichloromethane (DCM) or Ethyl Acetate .

-

Rationale: High solubility of the nitrile ensures efficient recovery from the aqueous phase, while the water insolubility ensures salts (NaCN/NaCl) remain in the aqueous waste.

Crystallization Logic (Solvent/Anti-Solvent)

To achieve high purity (>99%), a binary solvent system is recommended based on the solubility differential.

-

System A (Standard): Ethanol / Water .

-

Dissolve in hot Ethanol (High Solubility).

-

Slowly add Water (Anti-solvent) or cool to 0°C.

-

Why: The hydrophobic -OCF₃ group creates a steep solubility drop as water content increases.

-

-

System B (Anhydrous): DCM / Heptane .

-

Dissolve in minimal DCM.

-

Layer or slowly add Heptane.

-

Why: Useful if the compound is moisture-sensitive or if removing water is difficult.

-

Decision Tree for Solvent Selection

Figure 2: Strategic solvent selection guide for synthesis and purification stages.

References

-

SynQuest Laboratories. (n.d.). Product Data Sheet: 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile (CAS 1092461-20-5).[2] Retrieved from

- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Mechanistic grounding for -OCF₃ lipophilicity).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

PubChem. (2025).[3] Compound Summary: 2-(Trifluoromethoxy)phenylacetonitrile. National Library of Medicine. Retrieved from

Sources

- 1. 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile | 261763-15-9 | Benchchem [benchchem.com]

- 2. CAS 1092461-20-5 | 4637-7-17 | MDL MFCD11519359 | 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile | SynQuest Laboratories [synquestlabs.com]

- 3. 2-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 76435 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Sourcing & Technical Profile: 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile

Executive Summary

5-Chloro-2-(trifluoromethoxy)phenylacetonitrile (CAS: 1092461-20-5 ) is a high-value fluorinated building block used primarily in the optimization of lead compounds for agrochemical and pharmaceutical pipelines.[1][2] Its structural core features a trifluoromethoxy (-OCF₃) group, a critical bioisostere for chlorine or trifluoromethyl groups, offering enhanced metabolic stability and lipophilicity without the steric penalty of larger halogens.

This guide addresses the specific challenges in sourcing this intermediate, distinguishing it from its common analogs, and validating its quality using self-consistent analytical protocols.

Part 1: Chemical Identity & Technical Profile[1][3]

The precise identification of this compound is the first line of defense against supply chain errors. The -OCF₃ group is often confused with -CF₃ (trifluoromethyl) in database searches, leading to the procurement of incorrect regioisomers.[1][2]

| Property | Data | Notes |

| CAS Number | 1092461-20-5 | Critical Identifier. Do not confuse with CAS 261763-26-2 (-CF₃ analog).[1][2] |

| Chemical Name | 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile | Synonyms: 2-[5-Chloro-2-(trifluoromethoxy)phenyl]acetonitrile |

| Molecular Formula | C₉H₅ClF₃NO | Distinct from C₉H₅ClF₃N (lacks oxygen) |

| Molecular Weight | 235.59 g/mol | - |

| Physical State | Solid (Crystalline) | Melting Point: 64–66 °C |

| Solubility | DCM, EtOAc, MeOH | Low solubility in water.[1][2] |

Part 2: Strategic Sourcing & Supplier Matrix

The "CF3 Trap" in Procurement

A common failure mode in sourcing this compound is the accidental purchase of 5-Chloro-2-(trifluoromethyl)phenylacetonitrile .[1][2] While chemically similar, the electronic properties of the ether linkage in the -OCF₃ group (resonance donation vs. induction) significantly alter downstream reactivity and biological binding.[2]

Sourcing Directive: Always verify the CAS number and request a ¹⁹F NMR spectrum prior to bulk purchase. The -OCF₃ signal is distinct from -CF₃.[1][2]

Supplier Tiering

Based on current stock availability and synthetic capability, suppliers are categorized into three tiers.

| Tier | Supplier | Role | Stock Status | Strategic Use |

| Tier 1 | SynQuest Labs | Primary Stockholder | In Stock (Catalog: 4637-7-17) | Immediate gram-scale needs for pilot reactions.[1][2] |

| Tier 2 | Enamine | Custom/Library | Make-on-Demand (REAL Database) | Library expansion; accessing analogs (e.g., thiols).[1][2] |

| Tier 3 | Combi-Blocks | Aggregator | Inquire | Backup sourcing; often holds precursors for synthesis.[1][2] |

Sourcing Decision Workflow

The following logic gate ensures the correct acquisition strategy based on project phase.

Figure 1: Strategic sourcing workflow to avoid common analog confusion and optimize lead times.

Part 3: Quality Assurance & Validation

Trustworthiness in chemical biology relies on self-validating protocols.[1][2] For fluorinated aromatics, ¹⁹F NMR is the gold standard for identity verification, far superior to LCMS which may not distinguish regional isomers effectively.

The Self-Validating Protocol

-

¹H NMR (Proton): Confirm the methylene singlet (-CH₂CN) around δ 3.8–4.0 ppm .[2]

-

¹⁹F NMR (Fluorine):

-

GC-MS: Verify M+ peak at 235 amu. Look for characteristic loss of -CN (26 amu) or -OCF₃ fragments.[1][2]

Figure 2: Analytical discrimination workflow between OCF3 and CF3 analogs.

Part 4: Synthetic Utility & Applications[1][4][5][6]

The cyanomethyl group (-CH₂CN) is a versatile handle in medicinal chemistry.[1][2] Combined with the metabolic stability of the 5-Cl-2-OCF₃ motif, this scaffold is ideal for generating CNS-active agents or lipophilic enzyme inhibitors.[2]

Key Transformations

-

Hydrolysis (Acidic/Basic): Converts the nitrile to Phenylacetic Acid .[2]

-

Reduction (LiAlH₄/H₂): Converts the nitrile to Phenethylamine .[2]

-

Application: Scaffold for monoamine neurotransmitter transporter inhibitors.[2]

-

-

Alpha-Alkylation: Deprotonation with NaH/LDA followed by alkyl halide addition.[2]

-

Application: Increasing steric bulk to lock conformation in receptor binding pockets.[2]

-

Figure 3: Divergent synthetic pathways from the core nitrile scaffold.

Part 5: Safety & Handling

Hazard Profile

-

Acute Toxicity: Nitriles are metabolized to cyanide in vivo.[2] Treat as Fatal if Swallowed (H300) .[2]

-

Combustion: Thermal decomposition releases Hydrogen Fluoride (HF) , Hydrogen Chloride (HCl), and Hydrogen Cyanide (HCN).

Handling Protocol

-

Engineering Controls: Handle only in a functioning fume hood.

-

PPE: Double nitrile gloves are minimum; Viton gloves recommended for prolonged handling.[2]

-

Waste Disposal: Segregate into "Cyanide Waste" streams. Do not mix with acids (risk of HCN generation).[2]

References

-

SynQuest Labs. Product Catalog: 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile (Product 4637-7-17).[1][2] Retrieved from [1][2]

-

National Center for Biotechnology Information. PubChem Compound Summary for CAS 1092461-20-5.[2] Retrieved from [1][2][3]

-

Enamine Store. Building Blocks and Screening Compounds (Search: Trifluoromethoxy). Retrieved from [1][2]

-

Combi-Blocks. Catalog of Fluorinated Building Blocks. Retrieved from [1][2]

-

Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2] (Contextual grounding for OCF3 utility).

Sources

5-Chloro-2-(trifluoromethoxy)phenylacetonitrile safety data sheet (SDS)

CAS No: 1092461-20-5 | Formula: C₉H₅ClF₃NO | M.W.: 235.59 g/mol [1]

Executive Summary & Chemical Identity

5-Chloro-2-(trifluoromethoxy)phenylacetonitrile is a specialized fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). As a phenylacetonitrile derivative , it serves as a critical intermediate for introducing the trifluoromethoxy (-OCF₃) group—a pharmacophore known to enhance lipophilicity and metabolic stability in drug candidates.

This guide synthesizes safety protocols, physicochemical properties, and experimental applications, designed for researchers requiring a self-validating system for handling and synthesis.

| Property | Value |

| CAS Number | 1092461-20-5 |

| MDL Number | MFCD11519359 |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | ~260–270°C (Predicted) |

| Density | ~1.4 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

Hazard Identification & Risk Management

Core Hazard Logic: The molecule combines the acute toxicity risks of nitriles with the thermal decomposition hazards of organofluorines .

GHS Classification (Derived from Structure-Activity Relationships)

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4. Mechanism: Potential release of cyanide ions (CN⁻) upon metabolism or acidic hydrolysis, though aryl acetonitriles are generally more stable than alkyl nitriles.

-

Skin/Eye Irritation: Category 2 (Skin) / 2A (Eye). Mechanism: Lipophilic nature facilitates dermal absorption and local irritation.

-

Specific Target Organ Toxicity (STOT-SE): Category 3 (Respiratory irritation).

Critical Decomposition Hazards

Thermal decomposition (e.g., fire) releases toxic gases:

-

Hydrogen Cyanide (HCN): Neurotoxic asphyxiant.

-

Hydrogen Fluoride (HF): Corrosive to tissue/bone; systemic calcium depletion.

-

Hydrogen Chloride (HCl): Corrosive irritant.

-

Nitrogen Oxides (NOx): Respiratory irritant.

Safe Handling & Storage Architecture

This protocol establishes a self-validating safety loop to prevent exposure and environmental release.

A. Engineering Controls

-

Primary Barrier: All handling must occur within a certified chemical fume hood with a face velocity of > 0.5 m/s .

-

Secondary Barrier: Use a spill tray to contain potential leaks during transfer.

B. Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Rationale |

| Hands | Double Nitrile Gloves (min 0.11 mm) | Outer glove protects against splashes; inner glove prevents permeation.[2] Change every 30 mins. |

| Eyes | Chemical Splash Goggles | Prevents vapor/droplet entry; standard safety glasses are insufficient for liquid nitriles. |

| Body | Lab Coat + Apron | Impervious apron recommended for large-scale (>5g) handling. |

| Respiratory | Full-face Respirator (ABEK Filter) | Required only if fume hood containment is breached or during spill cleanup. |

C. Storage Logic[3][4]

-

Condition: Store at 2–8°C (Refrigerated).

-

Incompatibility: Segregate from strong acids (risk of HCN generation) and strong oxidizers (risk of fire).

-

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture-induced hydrolysis of the nitrile group.

Emergency Response Protocols

Principle: Rapid neutralization and supportive care.

Graphviz Diagram: Emergency Response Logic

Caption: Decision matrix for immediate response to exposure events involving 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile.

Experimental Application: Synthetic Utility

Scientist's Insight: The value of this compound lies in the -OCF₃ group .[5] Unlike -CF₃, the -OCF₃ group is conformationally flexible and can adopt an orthogonal orientation to the phenyl ring, providing unique binding interactions in enzyme pockets.

Standard Workflow: Hydrolysis to Phenylacetic Acid

This reaction converts the nitrile to a carboxylic acid, a common precursor for NSAIDs or auxin-mimic herbicides.[6]

Protocol:

-

Setup: Charge a round-bottom flask with 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile (1.0 eq).

-

Solvent: Add a mixture of AcOH/H₂O/H₂SO₄ (1:1:1 v/v). Note: Acidic hydrolysis is preferred over basic to prevent side reactions with the halogenated ring.

-

Reaction: Reflux at 100°C for 6–12 hours. Monitor by TLC (EtOAc/Hexane).

-

Workup: Cool to RT. Pour into ice water. Extract with EtOAc. Wash organic layer with brine.

-

Purification: Recrystallize from Hexane/EtOAc.

Graphviz Diagram: Synthetic Pathway

Caption: Divergent synthetic pathways utilizing the nitrile handle for drug discovery applications.

References

-

SynQuest Laboratories. (n.d.). 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile Product Page. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Nitrile Safety. Retrieved from

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (Contextual reference for -OCF3 utility).

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from

Sources

- 1. CAS 1092461-20-5 | 4637-7-17 | MDL MFCD11519359 | 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile | SynQuest Laboratories [synquestlabs.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile | 261763-15-9 | Benchchem [benchchem.com]

Difference between trifluoromethoxy and trifluoromethyl phenylacetonitriles

The following technical guide provides an in-depth analysis of the physicochemical, synthetic, and pharmacological distinctions between trifluoromethoxy- and trifluoromethyl- substituted phenylacetonitriles.

Executive Summary

In medicinal chemistry, the phenylacetonitrile scaffold serves as a critical intermediate for synthesizing phenylacetic acids, benzylamines, and heterocycles. The choice between a trifluoromethyl (

While both groups are strong electron-withdrawing groups (EWG) and metabolically robust, they diverge significantly in their lipophilic contributions and resonance effects. The

Physicochemical Profiling

The behavior of these nitriles is governed by the electronic and steric nature of the fluorinated substituent.

Electronic and Lipophilic Parameters

The following table summarizes the key descriptors distinguishing the two moieties. Note the higher lipophilicity (Hansch

| Parameter | Trifluoromethyl ( | Trifluoromethoxy ( | Impact on Phenylacetonitrile |

| Hammett | |||

| Hammett | Similar inductive effects in meta position. | ||

| Hansch | |||

| Resonance Effect ( | |||

| Bond Angle ( | N/A (Direct C-C bond) |

Electronic Mechanism Visualization

The diagram below illustrates the competing electronic vectors. The

Caption: Comparative electronic vectors. The -CF3 group exerts a stronger pull, lowering the pKa of the benzylic nitrile proton more than the -OCF3 group.

Synthetic Methodologies

Synthesizing phenylacetonitriles containing these groups requires distinct approaches due to the availability of precursors.

Route A: Nucleophilic Substitution (Classical)

This is the standard route for both analogs, utilizing benzyl halides. However, the reaction kinetics differ .

-

Substrate: 4-(Trifluoromethyl)benzyl bromide vs. 4-(Trifluoromethoxy)benzyl bromide.

-

Reactivity: The

reaction on benzyl halides is sensitive to electronic effects.[1][2] While strong EWGs generally retard

Detailed Protocol: Cyanation of Benzyl Halides

Objective: Synthesis of 2-[4-(trifluoromethoxy)phenyl]acetonitrile.

-

Reagents:

-

4-(Trifluoromethoxy)benzyl bromide (

equiv) -

Sodium Cyanide (NaCN) (

equiv) [Warning: Highly Toxic ] -

Solvent: Ethanol/Water (

v/v) or DMSO (for faster rates).

-

-

Procedure:

-

Step 1: Dissolve NaCN in water; add to a solution of the benzyl bromide in ethanol.

-

Step 2: Reflux the mixture at

for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1). -

Step 3: Cool to room temperature. Quench with water (

reaction volume). -

Step 4: Extract with Dichloromethane (

). Wash combined organics with brine. -

Step 5: Dry over

, filter, and concentrate. -

Purification: Vacuum distillation or silica gel chromatography.

-

-

Yield Expectation:

- Analog: 85–92%

-

Analog: 80–88% (Slightly more susceptible to side reactions if basicity is too high, due to higher

Route B: Pd-Catalyzed Cyanation (Aryl Halide Precursors)

When the benzyl halide is unavailable, one must start from the aryl halide (chloride/bromide).

-

Reagents:

, -

Note: The

group is robust under Pd-catalysis conditions, whereas the

Reactivity Profile & Medicinal Chemistry Implications[3][4]

-Proton Acidity and Alkylation

The nitrile group (

-

Acidity Ranking:

. -

Implication: When using these nitriles as nucleophiles (e.g., alkylation with alkyl halides), the

analog forms the carbanion more readily (requires weaker bases) but the resulting carbanion is less nucleophilic due to greater stabilization. The

Metabolic Stability (ADME)

Both groups are used to block metabolic "soft spots" (specifically CYP450 oxidation).

-

: Effectively blocks oxidation at the attachment point. Extremely stable C-F bond (

-

: Also blocks para-hydroxylation. Unlike a methoxy group (

Caption: Metabolic fate comparison. -OCF3 mimics -OCH3 sterically but eliminates the metabolic liability of O-dealkylation.

Strategic Selection Guide

When to choose which?

| Design Goal | Recommended Group | Rationale |

| Maximize Lipophilicity | Highest | |

| Maximize Metabolic Stability | Both | Both are excellent; |

| Increase Solubility | Slightly less lipophilic than | |

| Conformational Locking | The ether oxygen allows the |

References

-

Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991, 91(2), 165–195. Link

-

Müller, K., Faeh, C., & Diederich, F. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007, 317(5846), 1881-1886. Link

-

Leroux, F. R., et al. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry, 2008, 4, 13. Link

-

Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988, 21(12), 456–463. Link

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. Link

Sources

Synthesis of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile from benzyl halides

Abstract & Strategic Significance

The synthesis of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile is a critical transformation in the development of agrochemicals and pharmaceuticals. The trifluoromethoxy (-OCF₃) group serves as a lipophilic bioisostere, enhancing metabolic stability and membrane permeability, while the nitrile (-CN) moiety provides a versatile handle for further derivatization into amines, amides, or carboxylic acids.

This application note details a robust, scalable protocol for converting 5-chloro-2-(trifluoromethoxy)benzyl bromide (or chloride) to its corresponding acetonitrile derivative. Unlike classical homogeneous methods (e.g., DMSO/NaCN) that suffer from difficult workups and high solvent waste, this guide prioritizes a Phase Transfer Catalysis (PTC) approach. This method ensures high yields (>90%), minimizes hydrolysis byproducts, and offers a safer operational window for handling cyanide salts.[1]

Retrosynthetic Analysis & Mechanism

The transformation proceeds via a classic Sₙ2 Nucleophilic Substitution . The electron-withdrawing nature of the trifluoromethoxy and chloro substituents on the aromatic ring significantly activates the benzylic position, making it highly susceptible to nucleophilic attack but also prone to side reactions (e.g., hydrolysis) if conditions are too harsh.

Reaction Scheme

Starting Material: 5-Chloro-2-(trifluoromethoxy)benzyl bromide (CAS: 137736-06-2 is analogous) Reagent: Sodium Cyanide (NaCN) Catalyst: Tetrabutylammonium Bromide (TBAB) Solvent: Toluene / Water (Biphasic)

Figure 1: Mechanism of Phase Transfer Catalysis (PTC) facilitating the transport of cyanide ions into the organic phase for Sₙ2 displacement.[2]

Critical Safety Protocol: Cyanide Handling

WARNING: Sodium Cyanide (NaCN) is rapidly fatal if inhaled, swallowed, or absorbed through the skin. Contact with acid releases Hydrogen Cyanide (HCN) gas.

-

Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.

-

PPE: Double nitrile gloves, chemical splash goggles, face shield, and a lab coat.

-

The "Buddy System": Never work alone with cyanide. Ensure a colleague is present and aware.

-

Decontamination Solution: Prepare a 10% Sodium Hypochlorite (Bleach) solution adjusted to pH >10 with NaOH. This converts residual cyanide to cyanate (OCN⁻), which is far less toxic.

-

Reaction:NaCN + NaOCl → NaOCN + NaCl

-

Experimental Protocol (Phase Transfer Method)

Materials & Reagents

| Reagent | Equiv.[3][4][5][6] | Role | Notes |

| Benzyl Bromide Deriv. | 1.0 | Substrate | 5-Chloro-2-(trifluoromethoxy)benzyl bromide |

| Sodium Cyanide (NaCN) | 1.2 - 1.5 | Nucleophile | Granular; handle with extreme care |

| TBAB | 0.05 (5 mol%) | Catalyst | Tetrabutylammonium bromide |

| Toluene | 5-10 Vol | Solvent (Org) | Solubilizes substrate |

| Water | 3-5 Vol | Solvent (Aq) | Solubilizes NaCN |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Preparation of Aqueous Phase: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve Sodium Cyanide (1.3 equiv) in water (3 volumes).

-

Note: Ensure the pH is >10.[7] If necessary, add a small amount of NaOH to prevent HCN formation, though NaCN solution is naturally basic.

-

-

Catalyst Addition: Add TBAB (0.05 equiv) to the aqueous solution.

-

Organic Phase Addition: Dissolve the 5-Chloro-2-(trifluoromethoxy)benzyl bromide (1.0 equiv) in Toluene (5 volumes). Add this solution to the reaction flask.

-

Initiation: Heat the biphasic mixture to 60–70°C with vigorous stirring ( >600 RPM).

-

Crucial: High agitation rates are required to maximize the interfacial surface area for the phase transfer catalyst.

-

Phase 2: Monitoring

-

TLC/HPLC: Monitor consumption of the benzyl bromide (Rt ~ 4-5 min) and formation of the nitrile (Rt ~ 3-4 min, typically more polar).

-

Endpoint: Reaction is typically complete within 2–4 hours .[4] Do not overheat or extend time unnecessarily to avoid hydrolysis to the amide.

Phase 3: Workup & Cyanide Destruction

-

Cooling: Cool the mixture to room temperature.

-

Quench: Slowly add the reaction mixture to a stirred solution of 10% Bleach (NaOCl) and NaOH (pH >11) in a large beaker. Stir for 30 minutes to oxidize excess cyanide.

-

Test: Use starch-iodide paper to confirm excess oxidant (paper turns blue/black).

-

-

Separation: Transfer to a separatory funnel. Separate the organic (Toluene) layer.

-

Washing:

-

Wash organic layer with Water (2 x 3 vol).

-

Wash with Brine (1 x 3 vol).

-

-

Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (MgSO₄). Filter and concentrate under reduced pressure (Rotovap) at 45°C.

Phase 4: Purification

-

Crude State: The product is typically a pale yellow oil or low-melting solid.

-

Distillation: For high purity, Kugelrohr distillation (high vacuum, ~0.5 mmHg) is recommended.

-

Crystallization: If solid, recrystallize from Hexane/Ethyl Acetate (9:1) or cold Ethanol.

Expected Results & Characterization

| Parameter | Specification | Notes |

| Appearance | Colorless to pale yellow oil/solid | Darkens upon oxidation/storage |

| Yield | 85% - 94% | PTC method typically exceeds 90% |

| ¹H NMR (CDCl₃) | δ 7.4-7.2 (m, 3H, Ar-H), 3.75 (s, 2H, CH₂-CN) | Characteristic singlet for benzylic protons at ~3.7-3.8 ppm |

| IR (Neat) | ~2250 cm⁻¹ (CN stretch) | Weak but diagnostic peak |

| MS (EI/ESI) | [M]+ or [M+H]+ consistent with MW | Check for M+2 isotope peak (Cl pattern) |

Troubleshooting & Optimization

Workflow Logic

The following diagram outlines the decision-making process for common issues.

Figure 2: Troubleshooting logic for optimizing the cyanation reaction.

Key Optimization Tips

-

Stirring is Key: In PTC, the reaction rate is often diffusion-controlled. If the reaction is slow, increase RPM before adding more catalyst.

-

Solvent Choice: If Toluene is too slow, switch to Dichloromethane (DCM) (reflux at 40°C). DCM often provides better solubility for the ion pair but is harder to scale environmentally.

-

Substrate Quality: Benzyl halides degrade over time (releasing HBr/HCl). Ensure starting material is not acidic; wash with bicarbonate if necessary before use.

References

-

Organic Syntheses. Benzyl Cyanide. Org. Synth. 1922 , 2,[4] 9.

-

Starks, C. M. Phase-transfer catalysis.[1][8] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. J. Am. Chem. Soc. 1971 , 93, 195–199.

-

BenchChem. Synthesis of 2-Phenylacetonitrile from Benzyl Chloride: Protocols and Safety.

-

Sigma-Aldrich. Product Specification: 5-Chloro-2-(trifluoromethyl)phenylacetonitrile (Analogous Chemistry).

-

National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011 .[9]

Sources

- 1. phasetransfer.com [phasetransfer.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. allen.in [allen.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. jst.chem.yale.edu [jst.chem.yale.edu]

- 8. CN1608049A - Method for preparing benzyl cyanide compound - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Note: Protocol for Cyanation of 5-chloro-2-(trifluoromethoxy)benzyl chloride

Executive Summary

This application note details the synthetic protocol for the conversion of 5-chloro-2-(trifluoromethoxy)benzyl chloride to 2-(5-chloro-2-(trifluoromethoxy)phenyl)acetonitrile . This transformation is a critical step in the synthesis of various agrochemical actives (e.g., indoxacarb analogs) and pharmaceutical intermediates.

While classical nucleophilic substitution methods exist, this guide prioritizes a Phase Transfer Catalysis (PTC) approach. The PTC method offers superior scalability, reduced hydrolysis by-products, and simplified workup compared to homogeneous solvent systems (e.g., DMSO or Ethanol/Water).

Chemical Transformation

Substrate: 5-chloro-2-(trifluoromethoxy)benzyl chloride (CAS: 132908-18-2)

Product: 2-(5-chloro-2-(trifluoromethoxy)phenyl)acetonitrile (CAS: 132908-19-3)

Reaction Type: Nucleophilic Substitution (

Safety & Hazard Control (CRITICAL)

WARNING: This protocol utilizes Sodium Cyanide (NaCN).[1][2][3] Cyanide is a rapid-acting mitochondrial toxin that inhibits cellular respiration. Inhalation, ingestion, or skin absorption can be fatal within minutes.

Mandatory Safety Infrastructure

-

Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.

-

HCN Monitoring: Portable Hydrogen Cyanide (HCN) detectors must be worn by all personnel. Set alarm threshold at 4.7 ppm (STEL).

-

No Acids: Absolutely NO acidic materials should be present in the reaction hood. Contact between Cyanide and Acid generates lethal HCN gas.

-

Antidote Kit: A Cyanide Antidote Kit (e.g., Hydroxocobalamin/Cyanokit) must be immediately accessible.

Waste Neutralization Protocol

All aqueous waste and glassware must be quenched before disposal:

-

Quenching Agent: 10-15% Sodium Hypochlorite (Bleach) solution adjusted to pH >10 with NaOH.

-

Procedure: Soak glassware and treat aqueous waste with bleach solution for 24 hours. Verify residual oxidant using starch-iodide paper before disposal.

Chemical Context & Mechanistic Insight

Substrate Analysis

The substrate features a benzene ring substituted with a chlorine atom at the 5-position and a trifluoromethoxy (-OCF

-

Electronic Effects: Both -Cl and -OCF

are electron-withdrawing groups (EWG). This decreases electron density on the ring, making the benzylic position highly electrophilic and reactive toward -

Solubility Profile: The lipophilic -OCF

group renders the substrate highly soluble in non-polar organic solvents (Toluene, DCM) and poorly soluble in water.

Why Phase Transfer Catalysis (PTC)?

Classical methods often use Ethanol/Water reflux. However, for this specific substrate, PTC is superior because:

-

Suppression of Hydrolysis: By keeping the substrate in the organic phase and the bulk cyanide in the aqueous phase, the contact time between the benzylic halide and hydroxide ions (from water) is minimized, reducing the formation of the benzyl alcohol impurity.

-

Process Efficiency: The catalyst (TBAB) shuttles the cyanide ion into the organic layer as a tight ion pair (

), increasing its nucleophilicity due to weak solvation in the organic medium.

Experimental Protocol: Phase Transfer Catalysis (Recommended)

Materials

| Reagent | Equiv.[1][3][4][5][6][7] | Role |

| 5-chloro-2-(trifluoromethoxy)benzyl chloride | 1.0 | Substrate |

| Sodium Cyanide (NaCN) | 1.2 - 1.5 | Nucleophile |

| Tetrabutylammonium Bromide (TBAB) | 0.05 (5 mol%) | Phase Transfer Catalyst |

| Toluene | 5-10 Vol | Organic Solvent |

| Water | 3-5 Vol | Aqueous Solvent |

Step-by-Step Procedure

-

Preparation of Aqueous Phase:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve Sodium Cyanide (1.2 eq) in Water (3 volumes relative to substrate mass).

-

Note: Ensure the flask is properly vented to a scrubber or trap if working on a large scale.

-

-

Preparation of Organic Phase:

-

Dissolve 5-chloro-2-(trifluoromethoxy)benzyl chloride (1.0 eq) and TBAB (0.05 eq) in Toluene (5 volumes).

-

-

Reaction Initiation:

-

Add the organic phase to the aqueous cyanide solution.

-

Vigorously stir the biphasic mixture. High shear mixing is critical to maximize the interfacial area.

-

-

Reaction Conditions:

-

Monitoring:

-

Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.

-

Target: >98% conversion of starting material.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Separate the layers.

-

Aqueous Layer: Treat immediately with Bleach/NaOH quenching solution (See Section 2).

-

Organic Layer: Wash with water (2 x 3 Vol) and Brine (1 x 3 Vol).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.[9]

-

Visualization: Reaction Mechanism & Workflow[8]

Caption: Mechanistic pathway of Phase Transfer Catalyzed cyanation. The catalyst shuttles cyanide into the organic phase for reaction.

Alternative Protocol: Classical Solvent System

Use this method only if PTC reagents are unavailable or if the substrate solubility in Toluene is unexpectedly poor.

Materials

-

Solvent: Ethanol / Water (3:1 ratio).

-

Reagents: NaCN (1.5 eq).[1]

Procedure

-

Dissolve 5-chloro-2-(trifluoromethoxy)benzyl chloride in Ethanol.

-

Dissolve NaCN in the minimum amount of water required.[1]

-

Add the aqueous cyanide solution dropwise to the ethanol solution.

-

Heat to Reflux (78°C) for 4-6 hours.

-

Workup: Evaporate Ethanol under reduced pressure. Resuspend residue in Ethyl Acetate/Water. Separate and wash as per PTC protocol.

Disadvantages:

-

Higher risk of hydrolysis (formation of benzyl alcohol).

-

Slower reaction rate due to solvation of cyanide by ethanol/water (hydrogen bonding reduces nucleophilicity).

Analytical Control

HPLC Method Parameters

To ensure product purity and monitor reaction progress:

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm) |

| Mobile Phase A | Water + 0.1% H3PO4 |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 90% B over 15 mins |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 220 nm and 254 nm |

NMR Characterization (Expected)

-

H NMR (CDCl

-

F NMR: The -OCF

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Insufficient catalyst or agitation. | Increase TBAB to 10 mol%. Increase stirring speed (RPM) to maximize emulsion. |

| Hydrolysis Byproduct | High water content or temp. | Switch from Classical to PTC method. Reduce temperature to 40°C. |

| Emulsion during Workup | Surfactant effect of TBAB. | Add saturated Brine. Filter through a Celite pad if necessary. |

References

-

Mechanism of PTC Cyanation: Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society, 93(1), 195–199. Link

-

General Protocol for Benzylic Cyanation: "Benzyl Cyanide". Organic Syntheses, Coll.[4][5][9][10] Vol. 1, p.107 (1941). Link

-

Synthesis of Fluorinated Phenylacetonitriles: BenchChem Application Note for 4-Chloro-2-fluorophenylacetonitrile. Link

-

Safety & Handling of Cyanides: National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press.[8][10] Link

-

Substrate Data: 5-Chloro-2-(trifluoromethyl)phenylacetonitrile Product Page, Sigma-Aldrich. Link(Note: Analogous structure used for physical property estimation).

Sources

- 1. benchchem.com [benchchem.com]

- 2. allen.in [allen.in]

- 3. The reaction of 4-chlorobenzyl chloride with sodium cyanide in ethanol le.. [askfilo.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemscene.com [chemscene.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Note: 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile in Drug Discovery

Part 1: Executive Summary

5-Chloro-2-(trifluoromethoxy)phenylacetonitrile (CAS 1092461-20-5) represents a high-value "privileged structure" intermediate for modern drug discovery. This scaffold uniquely combines three critical medicinal chemistry elements:

-

A Versatile Nitrile Handle: Allows for rapid divergence into amines, acids, amides, and heterocycles.[1]

-

Metabolic Blocking (OCF₃): The trifluoromethoxy group at the ortho position provides robust metabolic stability against P450 oxidation while significantly enhancing lipophilicity (Hansch

≈ +1.04). -

Orthogonal Reactivity (Cl): The 5-chloro substituent serves as a latent handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) without interfering with initial nitrile transformations.

This guide provides validated protocols and strategic insights for deploying this building block to accelerate Hit-to-Lead (H2L) and Lead Optimization campaigns.

Part 2: Chemical Profile & Strategic Value

Physicochemical Data

| Property | Specification |

| Chemical Name | 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile |

| CAS Number | 1092461-20-5 |

| Molecular Formula | C₉H₅ClF₃NO |

| Molecular Weight | 235.59 g/mol |

| Appearance | Low-melting solid or viscous oil (Grade dependent) |

| Solubility | Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water |

| Acidity (pKa) | ~15–16 (Estimated for |

The "Fluorine Effect" in Design

The ortho-trifluoromethoxy group is not merely a substituent; it is a conformational control element. The steric bulk of the -OCF₃ group forces the phenyl ring to twist relative to adjacent substituents, potentially locking bioactive conformations. Furthermore, the high electronegativity of the OCF₃ and Cl groups increases the acidity of the benzylic protons, making this scaffold more reactive toward

Part 3: Divergent Synthetic Protocols

The following protocols are designed for scalability and reproducibility. All reactions should be performed in a fume hood with appropriate PPE.

Protocol A: Controlled -Alkylation

Objective: Introduction of steric bulk or pharmacophores at the benzylic position.

Context: The electron-withdrawing nature of the 2-OCF₃ and 5-Cl groups stabilizes the benzylic carbanion, facilitating alkylation. However, this also increases the risk of bis-alkylation. This protocol uses Potassium Hexamethyldisilazide (KHMDS) for precise kinetic control.

Materials:

-

Substrate: 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile (1.0 eq)

-

Base: KHMDS (1.1 eq, 0.5 M in Toluene)

-

Electrophile: Alkyl Halide (e.g., MeI, Benzyl Bromide) (1.05 eq)

-

Solvent: Anhydrous THF

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried reaction flask with the substrate (1.0 eq) and anhydrous THF (0.2 M concentration) under Nitrogen or Argon. Cool to -78°C .

-

Deprotonation: Dropwise add KHMDS solution over 15 minutes. The solution may turn deep yellow/orange, indicating carbanion formation. Stir at -78°C for 30 minutes.

-

Alkylation: Add the alkyl halide (dissolved in minimal THF) dropwise.

-

Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC/LCMS.

-

Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Expert Tip: If bis-alkylation is observed, switch the base to LiHMDS and maintain the temperature strictly at -78°C during the addition of the electrophile.

Protocol B: Chemoselective Reduction to Phenethylamine

Objective: Synthesis of CNS-active primary amines without dehalogenating the aryl chloride.

Context: Standard Lithium Aluminum Hydride (LAH) reduction at reflux can sometimes cause hydrodehalogenation (loss of the Cl atom). Borane-THF complex offers a chemoselective alternative that preserves the aryl chloride.

Materials:

-

Substrate: 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile (1.0 eq)

-

Reagent: Borane-THF complex (BH₃·THF) (1.0 M solution, 3.0 eq)

-

Solvent: Anhydrous THF

-

Quench: Methanol, then HCl (aq)

Step-by-Step Procedure:

-

Setup: Dissolve substrate in anhydrous THF (0.3 M) under Nitrogen. Cool to 0°C .

-

Addition: Add BH₃·THF solution dropwise via syringe. Gas evolution (H₂) may occur.

-

Reflux: Warm to room temperature, then heat to a gentle reflux (65°C) for 4–6 hours.

-

Workup (Critical): Cool to 0°C. Carefully add Methanol dropwise to destroy excess borane (vigorous bubbling).

-

Hydrolysis: Add 1N HCl and stir at room temperature for 1 hour (or reflux briefly) to break the boron-amine complex.

-

Isolation: Basify with NaOH to pH >10. Extract the free amine into DCM.

Protocol C: Late-Stage Cross-Coupling (Suzuki-Miyaura)

Objective: Functionalization of the 5-position after the nitrile has been established.

Context: The 5-Cl position is less reactive than a bromide or iodide but can be activated using modern biaryl phosphine ligands.

Materials:

-

Substrate: 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile derivative[2][3][4]

-

Partner: Boronic Acid (1.5 eq)

-

Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

-

Base: K₃PO₄ (3.0 eq)

-

Solvent: Toluene/Water (10:1)

Procedure:

-

Degas solvents thoroughly with Nitrogen.

-

Combine all reagents in a sealed tube.

-

Heat to 100°C for 12–18 hours.

-

Filter through Celite and purify.

Part 4: Visualization of Workflows

Divergent Synthesis Pathway

The following diagram illustrates the central role of this scaffold in generating diverse chemical libraries.

Caption: Divergent synthesis workflow transforming the nitrile core into amine, acid, and biaryl scaffolds.

Pharmacophore Logic

Why choose this specific isomer?

Caption: Pharmacophore analysis highlighting the functional roles of the OCF3, Cl, and Nitrile groups.

Part 5: Safety & Handling

-

Cyanide Hazard: While the nitrile group is stable, do not mix this compound with strong acids at high temperatures without proper venting, as trace hydrolysis could theoretically release HCN. Always keep a cyanide antidote kit available in the lab.

-

Fluorine Decomposition: Thermal decomposition (e.g., in a fire) may release Hydrogen Fluoride (HF) and toxic fluorinated gases.

-

Skin Contact: Treat as a potent irritant.[5] The lipophilic nature of the OCF₃ group may enhance skin absorption. Double-gloving (Nitrile) is recommended.

Part 6: References

-